molecular formula C16H20N4O4 B14997376 N-(1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide

N-(1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide

Cat. No.: B14997376
M. Wt: 332.35 g/mol
InChI Key: OBKXGPGVJMVMRG-UHFFFAOYSA-N
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Description

N-(1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a diketone.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.

    Reduction: Reduction reactions may lead to the formation of dihydroquinoxalines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities.

Medicine

In medicine, such compounds are investigated for their potential therapeutic effects, including as enzyme inhibitors or receptor antagonists.

Industry

Industrially, quinoxaline derivatives are used in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    1,4-Dimethylquinoxaline: A derivative with methyl groups at positions 1 and 4.

    2-Morpholinoquinoxaline: A derivative with a morpholine group at position 2.

Uniqueness

N-(1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide is unique due to the presence of both the morpholine and acetamide groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

N-(1,4-dimethyl-2,3-dioxoquinoxalin-6-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C16H20N4O4/c1-18-12-4-3-11(9-13(12)19(2)16(23)15(18)22)17-14(21)10-20-5-7-24-8-6-20/h3-4,9H,5-8,10H2,1-2H3,(H,17,21)

InChI Key

OBKXGPGVJMVMRG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CN3CCOCC3)N(C(=O)C1=O)C

Origin of Product

United States

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